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Compound of Interest

Compound Name: Boc-L-methioninol

Cat. No.: B1278759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-L-
methioninol, a valuable chiral building block in peptide synthesis and drug development. The

synthesis is a two-step process commencing with the protection of the amino group of L-

methionine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic

acid moiety to a primary alcohol. This guide details the experimental protocols for these key

transformations, presents quantitative data in a structured format, and includes diagrams to

illustrate the reaction pathway and experimental workflow.

Introduction
Boc-L-methioninol is a crucial intermediate in the synthesis of various pharmaceuticals and

complex organic molecules. The presence of the Boc protecting group allows for selective

reactions at other functional groups, while the primary alcohol provides a handle for further

synthetic modifications. The stereochemistry of the L-methionine precursor is retained

throughout the synthesis, ensuring the production of the enantiomerically pure product, which

is often critical for biological activity.

Synthetic Pathway
The overall synthetic route from L-methionine to Boc-L-methioninol involves two primary

steps:
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Boc Protection: The amino group of L-methionine is protected using di-tert-butyl dicarbonate

(Boc)₂O under basic conditions to yield N-Boc-L-methionine.

Reduction: The carboxylic acid of N-Boc-L-methionine is selectively reduced to a primary

alcohol to give Boc-L-methioninol. Several reducing agents can be employed for this

transformation, with sodium borohydride in combination with an activating agent being a

common and effective method.

The following diagram illustrates the overall synthetic pathway:

L-Methionine Boc-L-methionine

(Boc)₂O, NaOH
Acetonitrile/Water Boc-L-methioninol

1. Ethyl Chloroformate, Et₃N
2. NaBH₄, H₂O

Click to download full resolution via product page

Diagram 1: Synthesis of Boc-L-methioninol from L-methionine.

Experimental Protocols
This section provides detailed experimental procedures for the synthesis of Boc-L-
methioninol.

Step 1: Synthesis of N-Boc-L-methionine
This protocol is adapted from a standard procedure for the Boc-protection of amino acids.[1]

Materials:

L-Methionine

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH)

Acetonitrile

Water
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Dichloromethane

1 N Hydrochloric acid (HCl)

Saturated sodium chloride solution

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve L-methionine in a 1:1 mixture of water and acetonitrile.

Add sodium hydroxide to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add di-tert-butyl dicarbonate to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Remove the acetonitrile by rotary evaporation.

Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate.

Wash the aqueous phase twice with dichloromethane to remove any unreacted (Boc)₂O.

Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.

Extract the product twice with dichloromethane.

Combine the organic layers, wash with saturated sodium chloride solution, and dry over

anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain Boc-L-methionine as a

viscous oil.

Quantitative Data for Boc-L-methionine Synthesis:
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Reagent/Parameter Amount Molar Equivalent

L-Methionine 7.2 g 1.0

Sodium Hydroxide 2.0 g 1.04

Di-tert-butyl dicarbonate 10.9 g 1.04

Water 50 mL -

Acetonitrile 50 mL -

Reaction Time 12 hours -

Reaction Temperature 0 °C to Room Temp. -

Yield 11.4 g (95%) -

Step 2: Synthesis of Boc-L-methioninol from N-Boc-L-
methionine
This protocol utilizes a mixed anhydride activation of the carboxylic acid followed by reduction

with sodium borohydride. This is a general and effective method for the reduction of N-

protected amino acids.

Materials:

N-Boc-L-methionine

Triethylamine (Et₃N)

Ethyl chloroformate

Anhydrous Tetrahydrofuran (THF)

Sodium borohydride (NaBH₄)

Water

1 N Hydrochloric acid (HCl)
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Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve N-Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert

atmosphere.

Cool the solution to -15 °C in an ice-salt bath.

Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture

at this temperature for 30 minutes to form the mixed anhydride.

In a separate flask, dissolve sodium borohydride in water.

Cool the mixed anhydride solution to 0 °C and add the aqueous solution of sodium

borohydride in one portion.

Stir the reaction mixture for 30 minutes at 0 °C.

Quench the reaction by adding 1 N HCl.

Extract the product with ethyl acetate.

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude Boc-L-methioninol.

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Boc-L-methioninol Synthesis:
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Reagent/Parameter Molar Equivalent

N-Boc-L-methionine 1.0

Triethylamine 1.0

Ethyl chloroformate 1.0

Sodium borohydride 1.5 - 2.0

Reaction Time ~1 hour

Reaction Temperature -15 °C to 0 °C

Typical Yield ~80-90%

Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of Boc-L-
methioninol.
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Step 1: Boc Protection

Step 2: Reduction

Dissolve L-Methionine

Add NaOH

Cool to 0°C

Add (Boc)₂O

React for 12h

Aqueous Workup & Extraction

Boc-L-methionine (viscous oil)

Dissolve Boc-L-methionine in THF

Use directly

Cool to -15°C

Add Et₃N and Ethyl Chloroformate

Stir for 30 min

Add NaBH₄ solution at 0°C

React for 30 min

Quench and Extract

Column Chromatography

Boc-L-methioninol (solid)

Click to download full resolution via product page

Diagram 2: Experimental workflow for the synthesis of Boc-L-methioninol.
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Conclusion
The synthesis of Boc-L-methioninol from L-methionine is a robust and high-yielding two-step

process. The Boc protection of the amine is straightforward, and the subsequent reduction of

the carboxylic acid via a mixed anhydride intermediate provides a reliable method to obtain the

desired amino alcohol. The detailed protocols and quantitative data provided in this guide serve

as a valuable resource for researchers in the fields of medicinal chemistry and organic

synthesis, enabling the efficient preparation of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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